3-(5-bromo-1H-indol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide
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Overview
Description
3-(5-bromo-1H-indol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a synthetic organic compound that features both indole and carbazole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-1H-indol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Amidation: Formation of the amide bond between the indole and carbazole derivatives.
Cyclization: Formation of the tetrahydrocarbazole ring system.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or carbazole rings.
Reduction: Reduction reactions could potentially modify the bromine substituent or the amide linkage.
Substitution: The bromine atom on the indole ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, or other nucleophilic species for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromine site.
Scientific Research Applications
3-(5-bromo-1H-indol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole and carbazole derivatives.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Possible applications in materials science or as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, compounds with indole and carbazole structures can interact with various molecular targets, such as enzymes, receptors, or DNA. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chloro-1H-indol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide
- 3-(5-fluoro-1H-indol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide
Uniqueness
The presence of the bromine atom in 3-(5-bromo-1H-indol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide may confer unique reactivity and biological activity compared to its chloro or fluoro analogs. Bromine is larger and more polarizable, which can influence the compound’s interactions with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C23H22BrN3O |
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Molecular Weight |
436.3 g/mol |
IUPAC Name |
3-(5-bromoindol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide |
InChI |
InChI=1S/C23H22BrN3O/c24-16-8-9-21-15(14-16)10-12-27(21)13-11-22(28)25-20-7-3-5-18-17-4-1-2-6-19(17)26-23(18)20/h1-2,4,6,8-10,12,14,20,26H,3,5,7,11,13H2,(H,25,28) |
InChI Key |
FWEYYMJUHHKYCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CCN4C=CC5=C4C=CC(=C5)Br |
Origin of Product |
United States |
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